molecular formula C17H27ClN2O B7639200 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride

Cat. No. B7639200
M. Wt: 310.9 g/mol
InChI Key: ZYTIETVXRMGUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride, also known as A-834,735, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of kappa-opioid receptor agonists and has been found to exhibit analgesic and anti-inflammatory properties.

Mechanism of Action

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride acts as a selective kappa-opioid receptor agonist. The kappa-opioid receptor is widely distributed in the central nervous system and is involved in the regulation of pain, mood, and addiction. Activation of the kappa-opioid receptor by this compound leads to the inhibition of neurotransmitter release, resulting in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have antidepressant-like effects in animal models of depression. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride in lab experiments is its selectivity for the kappa-opioid receptor. This allows for the specific targeting of this receptor and the investigation of its role in various physiological and pathological processes. However, one limitation of using this compound is its hydrophilicity, which may affect its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Future Directions

There are several future directions for the investigation of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride. One area of interest is its potential use in the treatment of drug addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to investigate its potential therapeutic use in humans. Another area of interest is the investigation of the role of the kappa-opioid receptor in various neurological and psychiatric disorders, such as depression and anxiety. This compound may have potential as a novel treatment for these disorders. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride involves the reaction of 2,5-dimethylbenzaldehyde with piperidine in the presence of acetic anhydride to produce 1-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propan-1-one. This intermediate is then reacted with ethylamine to produce 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic and anti-inflammatory properties through its interaction with the kappa-opioid receptor. This compound has been studied in animal models of pain and inflammation and has shown promising results. This compound has also been investigated for its potential use in the treatment of drug addiction and depression.

properties

IUPAC Name

1-[3-(1-aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-12-6-7-13(2)16(9-12)10-17(20)19-8-4-5-15(11-19)14(3)18;/h6-7,9,14-15H,4-5,8,10-11,18H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTIETVXRMGUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N2CCCC(C2)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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